cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane
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Overview
Description
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of methoxymethyl, methyl, and propan-2-yl groups attached to the dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propan-2-yl-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted dioxanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted dioxanes with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)-2-methyl-1,3-dioxane: Lacks the propan-2-yl group.
2-Methyl-5-propan-2-yl-1,3-dioxane: Lacks the methoxymethyl group.
5-(Methoxymethyl)-1,3-dioxane: Lacks the methyl and propan-2-yl groups.
Uniqueness
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methoxymethyl and propan-2-yl groups enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
22645-41-6 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
CXTFIWDHFDRXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(COC)C(C)C |
Origin of Product |
United States |
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